molecular formula C12H14F2O B12976762 Rel-(1s,4s)-4-(2,5-difluorophenyl)cyclohexan-1-ol

Rel-(1s,4s)-4-(2,5-difluorophenyl)cyclohexan-1-ol

Cat. No.: B12976762
M. Wt: 212.24 g/mol
InChI Key: GLPJQENQXSXLRJ-UHFFFAOYSA-N
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Description

Rel-(1s,4s)-4-(2,5-difluorophenyl)cyclohexan-1-ol is an organic compound characterized by the presence of a cyclohexane ring substituted with a hydroxyl group and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1s,4s)-4-(2,5-difluorophenyl)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 2,5-difluorobenzene.

    Grignard Reaction: A Grignard reagent is prepared from 2,5-difluorobenzene and magnesium in anhydrous ether. This reagent is then reacted with cyclohexanone to form the corresponding alcohol.

    Hydrogenation: The intermediate product is subjected to hydrogenation in the presence of a palladium catalyst to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Grignard Reaction: Utilizing automated reactors to handle large volumes of reagents.

    Catalytic Hydrogenation: Employing continuous flow reactors for efficient hydrogenation processes.

Chemical Reactions Analysis

Types of Reactions

Rel-(1s,4s)-4-(2,5-difluorophenyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using reagents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using hydrogen gas and a metal catalyst.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 4-(2,5-difluorophenyl)cyclohexanone.

    Reduction: Formation of 4-(2,5-difluorophenyl)cyclohexane.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

Rel-(1s,4s)-4-(2,5-difluorophenyl)cyclohexan-1-ol has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Materials Science: Used in the synthesis of novel materials with unique electronic properties.

    Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism by which Rel-(1s,4s)-4-(2,5-difluorophenyl)cyclohexan-1-ol exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways related to neurotransmission or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-Difluorophenyl)cyclohexanone: Similar structure but lacks the hydroxyl group.

    4-(2,5-Difluorophenyl)cyclohexane: Similar structure but lacks both the hydroxyl and ketone groups.

Uniqueness

Rel-(1s,4s)-4-(2,5-difluorophenyl)cyclohexan-1-ol is unique due to the presence of both the hydroxyl group and the difluorophenyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14F2O

Molecular Weight

212.24 g/mol

IUPAC Name

4-(2,5-difluorophenyl)cyclohexan-1-ol

InChI

InChI=1S/C12H14F2O/c13-9-3-6-12(14)11(7-9)8-1-4-10(15)5-2-8/h3,6-8,10,15H,1-2,4-5H2

InChI Key

GLPJQENQXSXLRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=C(C=CC(=C2)F)F)O

Origin of Product

United States

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